1-(Azepan-1-yl)-2-((3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)ethanone
Description
This compound features a triazolopyridazine core substituted with a p-tolyl group at position 3 and a thioether-linked azepane-acetyl group at position 4. The azepane (7-membered saturated ring) contributes to lipophilicity and conformational flexibility, while the p-tolyl group enhances hydrophobic interactions. The thioether bridge may improve metabolic stability compared to ether analogs.
Properties
IUPAC Name |
1-(azepan-1-yl)-2-[[3-(4-methylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5OS/c1-15-6-8-16(9-7-15)20-22-21-17-10-11-18(23-25(17)20)27-14-19(26)24-12-4-2-3-5-13-24/h6-11H,2-5,12-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEOQOZXUBBPSTK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN=C3N2N=C(C=C3)SCC(=O)N4CCCCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(Azepan-1-yl)-2-((3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)ethanone is a complex organic compound that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The compound features a unique structure characterized by an azepane ring and a triazolo-pyridazine moiety. The molecular formula is , and its structural representation can be summarized as follows:
Biological Activity Overview
Research into the biological activity of this compound has indicated several potential therapeutic applications:
Anticancer Activity
Preliminary studies suggest that derivatives of triazolo-pyridazine compounds exhibit significant anticancer properties. These compounds often target specific cellular pathways involved in tumor growth and proliferation. For instance, compounds with similar structures have been shown to inhibit DNA synthesis and induce apoptosis in various cancer cell lines.
Antimicrobial Properties
The presence of sulfur in the thioether linkage may contribute to antimicrobial activity. Compounds with similar functional groups have been documented to disrupt bacterial cell membranes or inhibit essential enzymes.
Neuroprotective Effects
Some studies indicate that related compounds can modulate neurotransmitter systems, potentially offering neuroprotective benefits. This could be particularly relevant in the context of neurodegenerative diseases.
The biological effects of this compound may involve:
- Inhibition of Enzymatic Activity : Similar compounds often act as inhibitors of key enzymes involved in cancer metabolism.
- Induction of Apoptosis : Evidence suggests that these compounds can trigger apoptotic pathways in cancer cells.
- Antioxidant Activity : Some derivatives possess antioxidant properties that may protect cells from oxidative stress.
Data Tables
| Biological Activity | Mechanism | Reference |
|---|---|---|
| Anticancer | DNA synthesis inhibition | |
| Antimicrobial | Cell membrane disruption | |
| Neuroprotective | Neurotransmitter modulation |
Case Studies
Several case studies have highlighted the efficacy of similar compounds:
- Study on Triazole Derivatives : A study published in Journal of Medicinal Chemistry demonstrated that triazole derivatives showed significant cytotoxicity against various cancer cell lines (IC50 values ranging from 5 to 20 µM) .
- Antimicrobial Efficacy : Research published in Antimicrobial Agents and Chemotherapy reported that a related compound exhibited broad-spectrum antimicrobial activity with minimum inhibitory concentrations (MICs) below 10 µg/mL against several bacterial strains .
- Neuroprotective Properties : A study in Neuroscience Letters indicated that derivatives with similar structures improved cognitive function in animal models of Alzheimer's disease by enhancing cholinergic signaling .
Scientific Research Applications
Anticancer Properties
Research has indicated that derivatives of triazolo-pyridazine compounds exhibit significant cytotoxicity against various cancer cell lines. In particular, studies have shown that compounds similar to 1-(Azepan-1-yl)-2-((3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)ethanone can inhibit the activity of c-Met kinase, a critical target in cancer therapy.
Key Findings :
- Cytotoxicity : Compounds derived from triazolo-pyridazines have shown moderate to high cytotoxicity against cancer cell lines such as A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer). For instance, one study reported an IC50 value of 1.06 μM for a related compound against A549 cells .
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| 12e | A549 | 1.06 ± 0.16 |
| 12e | MCF-7 | 1.23 ± 0.18 |
| 12e | HeLa | 2.73 ± 0.33 |
Other Potential Applications
Beyond oncology, the unique structural characteristics of this compound may lend themselves to exploration in other therapeutic areas:
- Antimicrobial Activity : The thioether functionality could provide antimicrobial properties worth investigating.
- Neuroprotective Effects : Given the azepane structure's potential for central nervous system penetration, research into neuroprotective applications could be valuable.
Comparison with Similar Compounds
Core Heterocycle Modifications
- Triazolo[4,3-a]pyridine vs. Triazolo[4,3-b]pyridazine: The compound in replaces pyridazine (two adjacent nitrogen atoms) with pyridine (one nitrogen), altering electronic properties.
Substituent Variations on the Triazolopyridazine Ring
- p-Tolyl (Target) vs. 2-Pyridinyl (): The p-tolyl group in the target compound provides a hydrophobic interaction surface, whereas the 2-pyridinyl group in 1-(4-morpholinyl)-2-[[3-(2-pyridinyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]thio]ethanone introduces hydrogen-bonding capability. This difference may influence selectivity for targets requiring polar interactions (e.g., bromodomains) .
- Trifluoromethyl () :
A compound in features a trifluoromethyl group, which enhances metabolic stability and electronegativity. The target’s p-tolyl group balances steric bulk and hydrophobicity without excessive electron withdrawal .
Heterocyclic Amine Modifications
- Azepane (Target) vs. Morpholine () :
Azepane’s 7-membered ring increases lipophilicity (logP ~2.5 estimated) compared to morpholine’s 6-membered oxygen-containing ring (logP ~1.8). This may improve membrane permeability but reduce aqueous solubility . - This could favor solubility but reduce blood-brain barrier penetration compared to azepane .
Linker Modifications
- Thioether (Target) vs. Ether (): The thioether group in the target compound offers higher resistance to oxidative metabolism compared to ether linkages. However, ethers like the phenoxy group in may improve electron-donating capacity, affecting target engagement .
Physicochemical Properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
